

Unveiling CP21R7: A Potent Modulator of Key Cellular Signaling Pathways

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Compound of Interest			
Compound Name:	CP21R7		
Cat. No.:	B072905	Get Quote	

CP21R7, also known as CP21, is a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β).[1] This attribute allows **CP21R7** to serve as a powerful tool in various research areas by activating the canonical Wnt signaling pathway, a crucial cascade involved in numerous cellular processes.[2] Its utility is primarily centered on stem cell research and cancer biology, where the modulation of GSK-3 β and Wnt signaling can have profound effects.

Core Research Applications of CP21R7

The primary research applications of **CP21R7** stem from its ability to selectively inhibit GSK-3β, a serine/threonine kinase that plays a pivotal role in a multitude of cellular functions. These include gene transcription, translation, cell cycle progression, and cytoskeletal structure.[1][3]

Stem Cell Differentiation and Reprogramming

A significant area of research for **CP21R7** is in the field of stem cell biology. It is utilized as an activator of stem cells before inducing their differentiation into various specialized cell types, such as vascular endothelial and smooth muscle cells.[4] In combination with other factors like Bone Morphogenetic Protein 4 (BMP4), GSK-3β inhibitors like **CP21R7** can guide human pluripotent stem cells (hPSCs) to commit to a mesodermal fate.[2][4] This is a critical step in generating various cell lineages for regenerative medicine and disease modeling. For instance, **CP21R7** has been used in protocols to generate functional podocytes from human induced pluripotent stem cells (hiPSCs).[3]



Cancer Research

Recent studies have highlighted the potential of GSK-3 β inhibition in cancer therapy. **CP21R7** has been investigated for its effects on cancer cell proliferation and migration. In cervical cancer cells, inhibition of GSK-3 β by **CP21R7** has been shown to reduce cell proliferation and migration.[5] This effect is mediated through the modulation of the PI3K/Akt signaling pathway and by inducing a shift from a mesenchymal to an epithelial-like state, a process known as epithelial-to-mesenchymal transition (EMT).[5] Furthermore, in vivo studies using xenograft models have demonstrated that **CP21R7** can suppress tumor growth, indicating its potential as a therapeutic agent in oncology.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity and usage of **CP21R7**.

Parameter	Value	Cell/System	Reference
IC50 (GSK-3β)	1.8 nM	Cell-free assay	[1][2][3]
IC ₅₀ (PKCα)	1900 nM	Cell-free assay	[1][2][3]
Effective Concentration (Wnt Signaling Activation)	1 - 3 μΜ	Human reporter cell line	[1][2]
Concentration for Mesoderm Induction (with BMP4)	Not specified	Human pluripotent stem cells	[2][4]
Concentration for hiPSC Differentiation	1 μΜ	Human induced pluripotent stem cells	[3]

Experimental Protocols In Vitro Wnt Signaling Activation Assay

Objective: To assess the activation of the canonical Wnt signaling pathway by CP21R7.

Methodology:



- A human reporter cell line containing a Wnt-responsive element linked to a reporter gene (e.g., luciferase) is used.
- Cells are seeded in appropriate culture plates and allowed to adhere.
- CP21R7 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[6]
- The stock solution is further diluted in culture medium to achieve the desired final concentrations (e.g., 1 μM and 3 μM).[1]
- The culture medium is replaced with the medium containing different concentrations of CP21R7.
- Cells are incubated for a specified period to allow for pathway activation and reporter gene expression.
- Following incubation, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
- The results are analyzed to determine the dose-dependent activation of Wnt signaling by CP21R7.[1]

Cervical Cancer Cell Migration (Scratch) Assay

Objective: To evaluate the effect of **CP21R7** on the migration of cervical cancer cells (e.g., HeLa cells).

Methodology:

- HeLa cells are cultured in a 96-well plate until they reach confluency.
- A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
- The culture medium is replaced with fresh medium containing either a vehicle control or
 CP21R7 at a specific concentration.
- Images of the scratch are captured at different time points (e.g., 0, 24, 48, and 72 hours) using a microscope.[5]

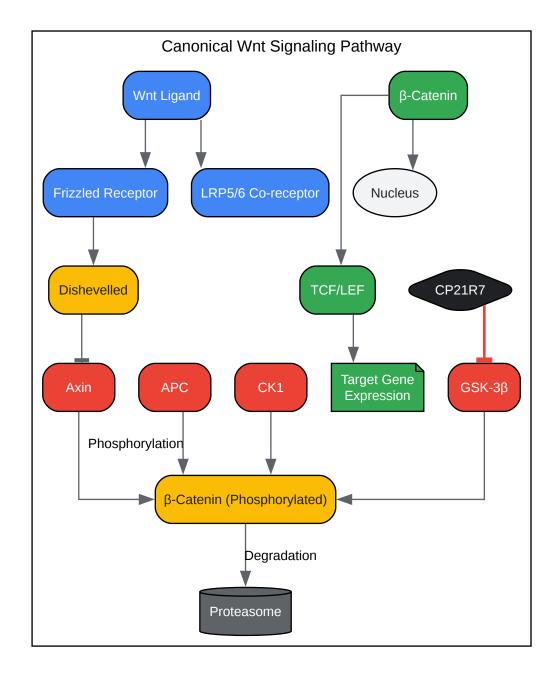


- The width of the scratch is measured at each time point for both control and treated wells.
- The rate of cell migration is determined by the closure of the scratch over time. A significant reduction in the closure rate in the **CP21R7**-treated wells compared to the control indicates an inhibitory effect on cell migration.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by **CP21R7** and a typical experimental workflow for studying its effects.

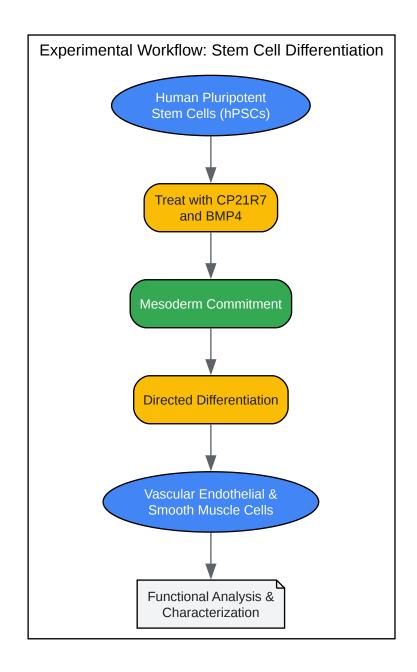




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Caption: **CP21R7** inhibits GSK-3 β , stabilizing β -catenin and activating Wnt target genes.





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Caption: Workflow for differentiating hPSCs into vascular lineages using CP21R7.

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